

## what is the chemical structure of MAEM

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM)

### **Core Introduction**

2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate, commonly referred to as **MAEM**, is a pivotal chemical intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably ceftriaxone.[1][2] Its chemical structure incorporates a benzothiazole group, an aminothiazole ring, and a methoxyimino moiety, which are crucial for its reactivity in the formation of the final antibiotic product. This guide provides a comprehensive overview of the chemical structure, properties, and the synthetic application of **MAEM** for researchers, scientists, and professionals in drug development.

## **Chemical Structure and Properties**

**MAEM** is a complex organic molecule with the chemical formula C<sub>13</sub>H<sub>10</sub>N<sub>4</sub>O<sub>2</sub>S<sub>3</sub>.[3][4][5][6] The structure features a central thioacetate linker connecting a benzothiazole ring and a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl group. The "(Z)" designation in its name refers to the stereochemistry around the oxime double bond.

#### Chemical Identifiers:

• CAS Number: 84994-24-1[3][4][5][6][7]

Molecular Formula: C13H10N4O2S3[3][4][5][6]



Molecular Weight: 350.44 g/mol [4][5]

A summary of its key physicochemical properties is presented in the table below.

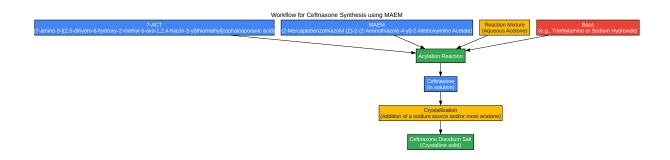
Property	Value	Reference
Appearance	White to off-white powder	[3]
Purity	≥ 98% (HPLC)	[4]
Moisture Content	≤ 0.5%	[4]
Boiling Point	526.1 ± 42.0 °C at 760 mmHg	[5]
Density	1.6 ± 0.1 g/cm <sup>3</sup>	[5]
Flash Point	272.0 ± 27.9 °C	[5]
рКа	1.30 ± 0.10 (Predicted)	[3]

## Role in Ceftriaxone Synthesis: A Workflow Overview

**MAEM** serves as an activated ester in the synthesis of ceftriaxone. The general workflow involves the acylation of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT) with **MAEM**. This reaction forms the core structure of ceftriaxone. The benzothiazole-2-thiol group of **MAEM** is an excellent leaving group, facilitating the nucleophilic attack by the amino group of 7-ACT.

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.





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Workflow for Ceftriaxone Synthesis using MAEM

# Experimental Protocol: Synthesis of Ceftriaxone Disodium Salt from 7-ACT and MAEM

The following is a detailed experimental protocol for the synthesis of ceftriaxone disodium salt, adapted from publicly available patent literature.[8][9]

#### Materials:

- 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]cephalosporanic acid (7-ACT)
- 2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (MAEM)



- Acetone
- Deionized Water
- 2 N Sodium Hydroxide Solution
- Triethylamine (alternative base)
- Sodium Acetate (alternative sodium source)

#### Procedure:

- Suspension Preparation: In a suitable reaction vessel, suspend 18.6 g of 7-ACT and 19.3 g of MAEM in a mixture of 50 mL of water and 150 mL of acetone.
- Reaction Initiation: While stirring the suspension at 25°C, add 2 N sodium hydroxide solution dropwise. Carefully monitor the pH to ensure it does not exceed 8.0.
- Reaction Monitoring: Continue the reaction at 25°C until completion. The progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
- Crystallization: Once the reaction is complete, add 600 mL of acetone dropwise over a period of 90 minutes to induce crystallization of the product.
- Isolation: Stir the resulting crystal suspension for an additional hour. Filter the precipitate and wash it sequentially with 100 mL of an acetone/water mixture (8:2), 100 mL of an acetone/water mixture (9:1), and finally with 100 mL of pure acetone.
- Drying: Dry the isolated solid in a vacuum drying chamber to obtain the final product, ceftriaxone disodium salt.

#### Alternative Procedure with a Tertiary Amine Base:

- Suspension and Cooling: Prepare a suspension of 18.6 g of 7-ACT and 18.9 g of **MAEM** in a mixture of 50 mL of water and 200 mL of acetone. Cool the mixture to 15°C.
- Base Addition: While stirring, add 12.8 mL of N-methylmorpholine dropwise, ensuring the pH does not rise above 7.0.



- Solubilization and Sodium Source Addition: After the reaction is complete, add 50 mL of water to obtain a clear solution. To this solution, add 14.2 g of sodium acetate dissolved in 30 mL of water.
- Crystallization and Isolation: Induce crystallization by adding approximately 1400 mL of acetone. Stir for 45 minutes, then filter the precipitate. Wash and dry the product as described in the primary method.

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- To cite this document: BenchChem. [what is the chemical structure of MAEM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1502208#what-is-the-chemical-structure-of-maem]

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